molecular formula C11H7FO2 B14879931 2-Fluoro-4-(furan-2-yl)benzaldehyde

2-Fluoro-4-(furan-2-yl)benzaldehyde

Cat. No.: B14879931
M. Wt: 190.17 g/mol
InChI Key: AQGFKDKAJFRMTP-UHFFFAOYSA-N
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Description

2-Fluoro-4-(furan-2-yl)benzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a fluorine atom at the second position and a furan ring at the fourth position of the benzaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(furan-2-yl)benzaldehyde typically involves the reaction of 2-fluoro-4-bromobenzaldehyde with furan-2-boronic acid pinacol ester in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(furan-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: 2-Fluoro-4-(furan-2-yl)benzoic acid.

    Reduction: 2-Fluoro-4-(furan-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Fluoro-4-(furan-2-yl)benzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic aldehydes on biological systems. It is also used in the development of fluorescent probes for imaging applications .

Medicine: Its unique structure allows for the exploration of new therapeutic targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for various chemical processes .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(furan-2-yl)benzaldehyde is primarily related to its ability to interact with specific molecular targets. The presence of the fluorine atom and the furan ring enhances its reactivity and binding affinity to certain enzymes and receptors. This compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-4-(furan-2-yl)benzaldehyde is unique due to the combination of the fluorine atom and the furan ring. This combination imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H7FO2

Molecular Weight

190.17 g/mol

IUPAC Name

2-fluoro-4-(furan-2-yl)benzaldehyde

InChI

InChI=1S/C11H7FO2/c12-10-6-8(3-4-9(10)7-13)11-2-1-5-14-11/h1-7H

InChI Key

AQGFKDKAJFRMTP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C=C2)C=O)F

Origin of Product

United States

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